迷迭香酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

作用机制

肉桂酸的主要作用方式是通过其抗氧化活性。 它通过捐赠氢原子来中和自由基,从而防止氧化损伤 . 该化合物还激活各种分子通路,包括Nrf2-ARE和PI3K/Akt信号通路,这有助于其神经保护和抗炎作用 . 此外,肉桂酸已被证明可以上调参与应激反应和长寿的基因的表达 .

生化分析

Biochemical Properties

Carnosic acid plays a crucial role in various biochemical reactions, primarily due to its antioxidant properties. It interacts with several enzymes and proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2), which it activates to enhance the expression of antioxidant enzymes . Additionally, carnosic acid inhibits the activity of enzymes like cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The compound also interacts with proteins involved in apoptosis, such as caspases, promoting cell death in cancer cells .

Cellular Effects

Carnosic acid exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis . In neuronal cells, carnosic acid protects against oxidative stress by activating the Nrf2 pathway, which enhances the expression of antioxidant enzymes . The compound also influences cell signaling pathways, such as the PI3K/Akt pathway, leading to improved cell survival and function .

Molecular Mechanism

At the molecular level, carnosic acid exerts its effects through several mechanisms. It acts as a pro-electrophile, becoming an electrophile after reacting with free radicals . This reaction leads to the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes . Carnosic acid also inhibits the activity of COX-2 by binding to its active site, reducing the production of pro-inflammatory mediators . Additionally, the compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carnosic acid have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that carnosic acid maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of carnosic acid vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as improved cognitive function and reduced inflammation . At high doses, carnosic acid can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

Carnosic acid is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including carnosol and rosmanol . These metabolites retain some of the biological activities of carnosic acid, contributing to its overall effects . The compound also influences metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Carnosic acid is absorbed into the bloodstream after oral administration and is distributed to various tissues, including the brain, liver, and kidneys . It is transported across cell membranes by passive diffusion and active transport mechanisms . The compound accumulates in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .

Subcellular Localization

Within cells, carnosic acid is primarily localized in the chloroplasts, where it protects against oxidative stress by scavenging free radicals . The compound undergoes compartmentalization, with its oxidation products being transferred to the plasma membrane . This localization is crucial for its antioxidant activity, as it allows carnosic acid to neutralize free radicals at their source .

准备方法

合成路线和反应条件

肉桂酸可以通过多种方法合成,包括经典提取技术和现代合成生物学方法。 经典提取涉及使用乙醇或乙醇和丙酮混合物等溶剂,然后使用己烷 . 现代合成生物学平台也已被开发出来,以重建微生物系统中肉桂酸的生物合成途径 .

工业生产方法

肉桂酸的工业生产通常涉及使用溶剂从迷迭香和鼠尾草中提取。 该过程包括浸渍、超声浸渍和均质等步骤,以获得高产量的肉桂酸 . 然后使用减压浓缩和结晶等技术对粗提物进行纯化 .

化学反应分析

反应类型

肉桂酸会发生各种化学反应,包括氧化、还原和取代。 该化合物以其抗氧化活性而闻名,这涉及将氢原子转移到中和自由基 .

常用试剂和条件

肉桂酸反应中常用的试剂包括油酸、叔丁基对苯二酚和各种溶剂,如甲醇和乙醇 . 这些反应的条件通常涉及特定的温度和pH值,以优化产物的产量和稳定性 .

主要形成的产物

相似化合物的比较

肉桂酸经常与其他酚类二萜,如肉桂酚和迷迭香酸进行比较。 虽然所有这些化合物都表现出抗氧化特性,但肉桂酸在氧化成肉桂酚方面是独特的,肉桂酚也具有抗氧化活性 . 其他类似化合物包括油酸和叔丁基对苯二酚,它们被用作合成抗氧化剂,但缺乏肉桂酸的天然来源和额外的健康益处 .

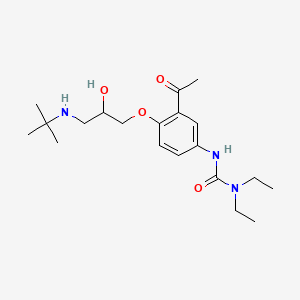

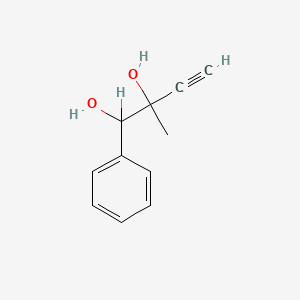

类似化合物的列表

- 肉桂酚

- 迷迭香酸

- 油酸

- 叔丁基对苯二酚

属性

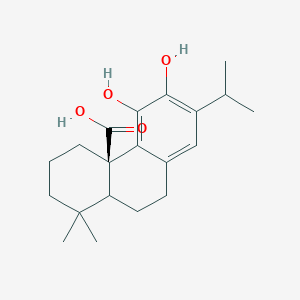

CAS 编号 |

3650-09-7 |

|---|---|

分子式 |

C20H28O4 |

分子量 |

332.4 g/mol |

IUPAC 名称 |

(4aR)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24)/t14?,20-/m1/s1 |

InChI 键 |

QRYRORQUOLYVBU-YBMSBYLISA-N |

SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |

手性 SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C(=O)O)O)O |

规范 SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |

外观 |

Solid powder |

沸点 |

499.00 to 503.00 °C. @ 760.00 mm Hg |

Key on ui other cas no. |

3650-09-7 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Salvin; Carnosic Acid; |

产品来源 |

United States |

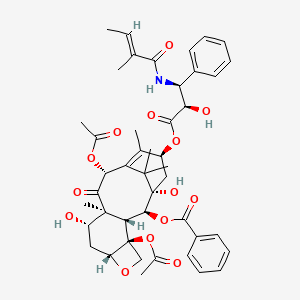

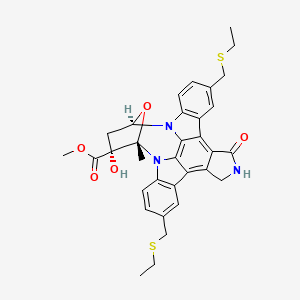

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

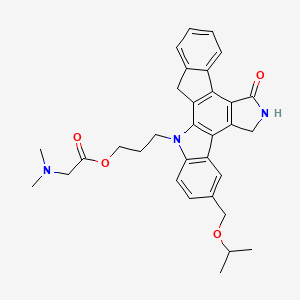

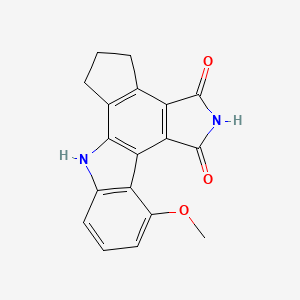

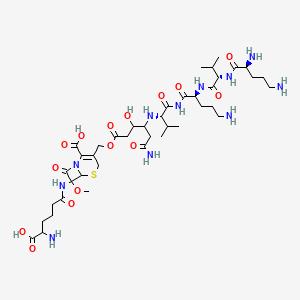

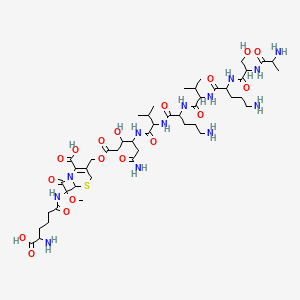

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)

![[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride](/img/structure/B1668383.png)